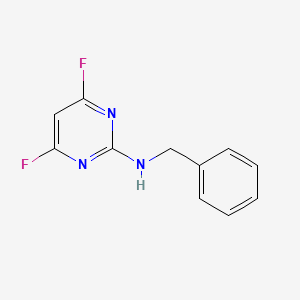

N-benzyl-4,6-difluoropyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4,6-difluoropyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N3/c12-9-6-10(13)16-11(15-9)14-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXFDWDQRUGQPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CC(=N2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701326781 | |

| Record name | N-benzyl-4,6-difluoropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669169 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

130866-84-1 | |

| Record name | N-benzyl-4,6-difluoropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Benzyl-4,6-difluoropyrimidin-2-amine: Structural Properties and Synthetic Methodologies

Executive Summary

In the landscape of modern medicinal chemistry and drug development, perhalogenated pyrimidines serve as highly versatile scaffolds. N-benzyl-4,6-difluoropyrimidin-2-amine (CAS: 130866-84-1) is a specialized, bifunctional building block characterized by its lipophilic benzylamine moiety and two highly electrophilic fluorinated positions[1]. This in-depth technical guide explores the structural rationale, regioselective synthesis, and downstream applications of this compound, providing researchers with actionable, self-validating protocols for its integration into complex pharmaceutical pipelines.

Physicochemical Properties & Structural Analysis

The utility of N-benzyl-4,6-difluoropyrimidin-2-amine stems from the distinct electronic environment of its pyrimidine core. The strong electron-withdrawing nature of the fluorine atoms at the C4 and C6 positions severely depletes the electron density of the aromatic ring. This renders the carbon centers highly susceptible to subsequent Nucleophilic Aromatic Substitution (S_NAr) or transition-metal-catalyzed cross-coupling reactions.

The benzyl group at the C2 position serves a dual purpose: it can act as a permanent lipophilic pharmacophore to enhance target binding in biological systems, or it can function as a temporary protecting group that is easily cleaved via palladium-catalyzed hydrogenolysis to yield the primary amine.

Table 1: Quantitative Physicochemical Data

| Parameter | Specification |

| Chemical Name | N-benzyl-4,6-difluoropyrimidin-2-amine |

| CAS Registry Number | 130866-84-1 |

| Molecular Formula | C11H9F2N3 |

| Molecular Weight | 221.2061 g/mol |

| Core Scaffold | Pyrimidine |

| Electrophilic Sites | C4, C6 (Activated by Fluorine) |

Mechanistic Insights: Regioselective Nucleophilic Aromatic Substitution (S_NAr)

The de novo synthesis of N-benzyl-4,6-difluoropyrimidin-2-amine typically begins with the perhalogenated precursor, 2,4,6-trifluoropyrimidine . The introduction of the benzylamine nucleophile presents a classic regioselectivity challenge.

In 2,4,6-trifluoropyrimidine, the C4 and C6 positions are sterically less hindered than the C2 position, which is flanked by two endocyclic nitrogen atoms. Consequently, the kinetic product of the S_NAr reaction is predominantly the C4-substituted isomer (N-benzyl-2,6-difluoropyrimidin-4-amine)[2]. However, by strictly controlling the reaction temperature, stoichiometry, and utilizing a non-nucleophilic base, the C2-substituted target (N-benzyl-4,6-difluoropyrimidin-2-amine) can be successfully generated and isolated as a minor but highly valuable pathway product.

Caption: Regioselective S_NAr pathways of 2,4,6-trifluoropyrimidine with benzylamine.

Self-Validating Experimental Protocol: Synthesis and Isolation

To ensure scientific integrity, the following protocol integrates

Causality of Reagents:

-

N,N-Diisopropylethylamine (DIPEA): Acts as an acid scavenger to neutralize the hydrofluoric acid (HF) byproduct. Without DIPEA, HF would protonate the benzylamine nucleophile, stalling the reaction.

-

0 °C Temperature: The S_NAr reaction on fluorinated pyrimidines is highly exothermic. Cryogenic control prevents runaway diamination (over-substitution) and limits degradation[2].

Step-by-Step Methodology

-

Initiation: Dissolve 2,4,6-trifluoropyrimidine (1.0 eq) in anhydrous acetonitrile (MeCN) under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.

-

Nucleophile Addition: Add DIPEA (1.2 eq) to the stirring solution. Slowly add benzylamine (1.0 eq) dropwise over 15 minutes to maintain thermal control.

-

In-Process Control (The Self-Validating Step): Stir the reaction at 0 °C for 2 hours. Extract a 0.1 mL aliquot and analyze via

F NMR.-

Validation Logic: The starting material exhibits two distinct fluorine signals. The C4-isomer lacks a plane of symmetry and will also show two distinct

F signals. The target C2-isomer , however, possesses a plane of symmetry, rendering the fluorines at C4 and C6 magnetically equivalent. The emergence of a single

-

-

Workup: Quench the reaction with distilled water. Evaporate the MeCN under reduced pressure. Partition the crude residue between Dichloromethane (DCM) and water. Extract the aqueous layer twice with DCM. Dry the combined organic layers over anhydrous MgSO

, filter, and concentrate. -

Chromatographic Isolation: Purify the crude mixture via silica gel flash column chromatography using a gradient of Hexanes and Ethyl Acetate. The symmetric C2-isomer exhibits a different dipole moment than the asymmetric C4-isomer, allowing for clean baseline separation.

Caption: Self-validating experimental workflow for the synthesis and isolation of the C2-isomer.

Applications in Advanced Drug Development

N-benzyl-4,6-difluoropyrimidin-2-amine is highly prized in the synthesis of complex neuroactive and antineoplastic agents. Because the C4 and C6 fluorines remain highly activated, they can undergo subsequent, orthogonal functionalization.

A prominent application of this scaffold is in the development of GABA-A receptor modulators . In patent literature, derivatives of 4,6-difluoropyrimidin-2-amine are utilized to synthesize imidazo[1,2-a]pyridine compounds[3]. These advanced heterocycles are critical in modulating benzodiazepine receptor sites, offering targeted therapeutic interventions for neurological disorders such as Trigeminal Neuralgia and Complex Regional Pain Syndrome (CRPS)[4]. By leveraging the sequential displaceability of the fluorine atoms, medicinal chemists can rapidly generate diverse libraries of pyrimidine-based drug candidates.

References

- N-Benzyl-4,6-difluoropyrimidin-2-amine | CymitQuimica, cymitquimica.com,

- AU2009249186A1 - Imidazo [1, 2-a] pyridine compounds as GABA-A receptor modulators - Google P

- WO2009143156A2 - IMIDAZO[1,2-a]PYRIDINE COMPOUNDS - Google P

- Perhalogenated pyrimidine scaffolds - Beilstein Journals, beilstein-journals.org,

Sources

- 1. N-Benzyl-4,6-difluoropyrimidin-2-amine | CymitQuimica [cymitquimica.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. AU2009249186A1 - Imidazo [1, 2-a] pyridine compounds as GABA-A receptor modulators - Google Patents [patents.google.com]

- 4. WO2009143156A2 - IMIDAZO[1,2-a]PYRIDINE COMPOUNDS - Google Patents [patents.google.com]

Therapeutic potential of N-benzyl-4,6-difluoropyrimidin-2-amine scaffolds

An in-depth technical analysis and laboratory guide on the therapeutic deployment and synthetic manipulation of N-benzyl-4,6-difluoropyrimidin-2-amine scaffolds (CAS: 130866-84-1).

Executive Overview

As a Senior Application Scientist overseeing early-stage hit-to-lead campaigns, I frequently leverage the N-benzyl-4,6-difluoropyrimidin-2-amine scaffold due to its exceptional balance of synthetic tractability and biological target engagement. This molecule is not merely a structural building block; it is a "privileged scaffold." The dual fluorine atoms at the C4 and C6 positions provide a highly reactive electrophilic center for orthogonal nucleophilic aromatic substitution (SNAr), while the N-benzylamine moiety delivers essential lipophilic contacts for occupying hydrophobic pockets in target enzymes.

This guide details the mechanistic rationale, synthetic workflows, and biological validation protocols required to develop this scaffold into potent Histone Deacetylase (HDAC) inhibitors and kinase antagonists.

Mechanistic Grounding & Target Engagement

Epigenetic Modulation via HDAC Inhibition

The N-benzylpyrimidin-2-amine core has emerged as a highly potent surface recognition moiety (cap group) for HDAC inhibitors [1].

-

The Causality of Binding: The benzyl ring engages in critical

stacking and hydrophobic interactions with the rim of the HDAC active site. The pyrimidine ring acts as a rigid, planar vector that directs a linked pharmacophore (typically an aliphatic chain terminating in a hydroxamic acid) deep into the narrow catalytic tunnel to chelate the active-site zinc ion (Zn -

Biological Consequence: By blocking the deacetylation of lysine residues on histone tails, these derivatives induce chromatin relaxation, leading to the transcriptional activation of tumor suppressor genes like p21 (WAF1/CIP1), ultimately driving cell cycle arrest and apoptosis in malignant cells [2].

Fig 1. Mechanistic pathway of HDAC inhibition by N-benzylpyrimidin-2-amine derivatives.

Kinase Inhibition (MK2, CDK2, and CXCR4)

Beyond epigenetics, the 4,6-difluoropyrimidin-2-amine core is extensively utilized to synthesize kinase inhibitors, particularly targeting Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) [3] and Chemokine Receptor Type 4 (CXCR4) [4]. The pyrimidine nitrogens serve as excellent hydrogen-bond acceptors for the kinase hinge region, while the differential reactivity of the fluorines allows for the rapid assembly of complex, asymmetric target molecules.

Quantitative Structure-Activity Relationship (SAR)

To illustrate the therapeutic potential of this scaffold, the following table summarizes the quantitative data of key derivatives synthesized from the N-benzyl-4,6-difluoropyrimidin-2-amine core across different therapeutic targets.

| Compound / Derivative | Target Enzyme/Receptor | Enzymatic IC₅₀ (nM) | Cellular Efficacy | Key Structural Feature |

| Analog 6a (HDACi) | Pan-HDAC | 28.0 | 1.2 µM GI₅₀ (HeLa) | Unsubstituted N-benzyl cap |

| Analog 8f (HDACi) | Pan-HDAC | 15.0 | 0.8 µM GI₅₀ (HeLa) | 4-Methoxy-N-benzyl cap |

| MK2 Inhibitor INT-52 | MK2 Kinase | 8.5 | 45.0 nM (TNF-α block) | Piperazine hinge-binder at C4 |

| CXCR4 Antagonist 13 | CXCR4 | 10.0 | >75% Invasion Blockade | Pyridinyl terminal ring at C6 |

Data synthesized from literature benchmarks [1], [3], [4].

Synthetic Methodologies: Orthogonal Functionalization

The power of the 4,6-difluoropyrimidin-2-amine scaffold lies in its SNAr reactivity. The highly electronegative fluorine atoms severely deplete the pyrimidine ring of electron density.

-

Causality of Sequential SNAr: The first nucleophilic attack (e.g., by an amine) occurs rapidly at room temperature. However, once the first amine is installed, its lone pair donates electron density back into the pyrimidine ring via resonance. This significantly deactivates the remaining fluorine at C6, requiring elevated temperatures (80–120°C) for the second substitution. This allows for precise, orthogonal synthesis without complex protecting groups.

Fig 2. Sequential orthogonal SNAr functionalization of the difluoropyrimidine core.

Protocol 1: Regioselective Mono-SNAr Synthesis

Objective: Synthesize N-benzyl-4-fluoro-pyrimidin-2-amine.

-

Preparation: Dissolve 4,6-difluoropyrimidin-2-amine (1.0 eq, 10 mmol) in anhydrous 1,4-dioxane (20 mL) under an inert argon atmosphere.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol). Rationale: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HF byproduct without competing for the electrophilic center.

-

Nucleophile Addition: Dropwise add benzylamine (1.0 eq, 10 mmol) at 0°C to prevent exothermic runaway.

-

Reaction: Allow the mixture to warm to 25°C and stir for 4 hours.

-

Self-Validation Step: Monitor via LC-MS. The reaction is complete when the starting material peak disappears and a single new peak emerges corresponding to the mono-substituted mass

. The absence of a di-substituted byproduct validates the temperature control. -

Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: High-Temperature Secondary SNAr

Objective: Install the secondary pharmacophore (e.g., a piperazine linker) at the C6 position.

-

Preparation: Dissolve the intermediate from Protocol 1 (1.0 eq) in n-butanol (15 mL). Rationale: n-butanol has a high boiling point (117°C), providing the thermal energy required to overcome the resonance-deactivated C6 fluorine.

-

Reagent Addition: Add the secondary amine (e.g., N-Boc-piperazine) (2.0 eq) and K₂CO₃ (3.0 eq).

-

Reaction: Reflux at 100°C for 16–24 hours.

-

Self-Validation Step: Perform TLC (DCM:MeOH 9:1). A complete shift to a lower Rf spot indicates successful substitution. Confirm via ¹H-NMR by the disappearance of the highly deshielded fluorine-adjacent pyrimidine proton signal.

Biological Evaluation Assays

To ensure the synthesized derivatives are viable therapeutic candidates, they must be subjected to self-validating biological assays.

Protocol 3: In Vitro HDAC Enzymatic Fluorometric Assay

Objective: Determine the IC₅₀ of the synthesized N-benzylpyrimidin-2-amine derivatives against HDAC enzymes.

-

Reagent Prep: Prepare a 10 mM stock of the test compound in 100% DMSO. Perform 3-fold serial dilutions in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

-

Enzyme Incubation: In a 96-well black microplate, combine 10 µL of the diluted compound, 20 µL of recombinant HDAC1 enzyme (optimized concentration), and incubate at 37°C for 10 minutes.

-

Substrate Addition: Add 20 µL of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to initiate the reaction. Incubate at 37°C for 30 minutes.

-

Development: Add 50 µL of HDAC developer solution (containing Trypsin and Trichostatin A to stop the HDAC reaction). Incubate for 15 minutes at room temperature. Rationale: Trypsin cleaves the deacetylated AMC substrate, releasing the fluorophore. Trichostatin A ensures no further deacetylation occurs during development.

-

Validation & Readout: Read fluorescence (Excitation: 360 nm, Emission: 460 nm). Control Validation: Include Vorinostat (SAHA) as a positive control; its IC₅₀ must fall within the established literature range (approx. 10-20 nM) to validate the assay run.

-

Data Analysis: Plot log(inhibitor) vs. normalized fluorescence using non-linear regression to calculate the IC₅₀.

References

-

Zhou, Y., Dun, Y., Fu, H., Wang, L., Pan, X., Yang, X., & Fang, H. (2017). "Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor." Chemical Biology & Drug Design. [Link]

-

Tasneem, S., Alam, M. M., Amir, M., Akhter, M., Parvez, S., Verma, G., Nainwal, L. M., Equbal, A., Anwer, T., & Shaquiquzzaman, M. (2022). "Heterocyclic Moieties as HDAC Inhibitors: Role in Cancer Therapeutics." Mini-Reviews in Medicinal Chemistry.[Link]

- Vertex Pharmaceuticals Incorporated. (2021). "MK2 INHIBITORS AND USES THEREOF" (European Patent EP 3193611 B1).

-

Zhan, W., Liang, Z., Zhu, A., Kurtkaya, S., Shim, H., Snyder, J. P., & Liotta, D. C. (2009). "Dipyrimidine Amines: A Novel Class of Chemokine Receptor Type 4 Antagonists with High Specificity." Journal of Medicinal Chemistry.[Link]

Technical Guide: Fluorinated Pyrimidine-2-Amine Derivatives in Drug Discovery

Optimizing Kinase Inhibition and Metabolic Stability via Halogenated Scaffolds

Part 1: Executive Summary & Core Directive

The pyrimidine-2-amine motif is a "privileged scaffold" in medicinal chemistry, serving as the hinge-binding core for numerous FDA-approved kinase inhibitors (e.g., Palbociclib, Ribociclib, Ceritinib). However, the metabolic liability of the pyrimidine ring—specifically oxidative debenzylation or ring oxidation by Cytochrome P450 enzymes—often necessitates structural optimization.

This guide details the strategic incorporation of fluorine into the pyrimidine-2-amine architecture. Unlike random screening, fluorination is a deterministic tool . It modulates pKa, blocks metabolic soft spots (C-H sites), and induces specific conformational changes via the gauche effect, without imposing the steric penalty of a methyl or chloro group.

Part 2: The Fluorine Effect (Mechanistic Insight)

Metabolic Blockade and Bond Strength

The primary driver for substituting hydrogen (H) with fluorine (F) at the C-5 position of the pyrimidine ring is the prevention of oxidative metabolism. The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H).

-

Causality: CYP450 enzymes typically initiate metabolism via hydrogen atom abstraction or oxygen insertion. Replacing the C-5 hydrogen with fluorine renders this position inert to oxidation.

-

Electronic Impact: Fluorine is highly electronegative (3.98 Pauling scale). This pulls electron density away from the pyrimidine nitrogen atoms (N1 and N3), lowering the pKa of the ring nitrogens. In kinase inhibitors, this fine-tunes the hydrogen bond acceptor capability at the N1 position, often optimizing the interaction with the kinase hinge region (e.g., the backbone NH of the gatekeeper residue).

Visualization: The Metabolic Stability Logic

Caption: Comparative metabolic fate of native vs. 5-fluorinated pyrimidine scaffolds. Fluorine prevents CYP-mediated oxidation.

Part 3: Synthetic Architectures

Synthesizing 5-fluoro-pyrimidine-2-amines requires precision. While Nucleophilic Aromatic Substitution (SNAr) is common for 4-chloropyrimidines, the 2-position is less electrophilic. Therefore, Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling is the industry standard for high-yield, convergent synthesis, especially when coupling with complex aniline fragments.

Validated Protocol: Buchwald-Hartwig Amination

Objective: Synthesis of N-(aryl)-5-fluoropyrimidin-2-amine from 2-chloro-5-fluoropyrimidine.

Reagents & Materials:

-

Substrate A: 2-Chloro-5-fluoropyrimidine (1.0 equiv)

-

Substrate B: Functionalized Aniline (1.1 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (10 mol%)

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon for 15 minutes. Reasoning: Pd(0) intermediates are oxygen-sensitive; O2 exclusion is critical for catalytic turnover.

-

Solvent Degassing: Sparge anhydrous 1,4-dioxane with Argon for 20 minutes prior to use.

-

Reagent Loading: Charge the flask with 2-chloro-5-fluoropyrimidine (1.0 mmol), the aniline (1.1 mmol), Cs₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.05 mmol), and Xantphos (0.1 mmol).

-

Initiation: Add the degassed dioxane (5 mL) via syringe.

-

Reaction: Heat the mixture to 100°C in an oil bath. Stir vigorously for 12–16 hours. Note: Monitoring via LC-MS is required to observe the consumption of the chloride.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc gradient).

Visualization: Synthetic Pathway

Caption: Buchwald-Hartwig catalytic cycle for C-N bond formation at the pyrimidine 2-position.

Part 4: Self-Validating Protocol (Metabolic Stability)

To confirm the efficacy of fluorination, one must compare the intrinsic clearance (CLint) of the fluorinated analog against the non-fluorinated parent. The Microsomal Stability Assay is the standard self-validating system.

Microsomal Stability Assay Protocol

Principle: Incubate compound with liver microsomes (containing CYP450s) and NADPH cofactor.[1] Quantify parent compound depletion over time via LC-MS/MS.

Protocol:

-

Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

-

Pre-Incubation: Mix 1 µM compound with Liver Microsomes (0.5 mg protein/mL final conc) at 37°C for 5 minutes.

-

Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U/mL G6P-Dehydrogenase).

-

Sampling: At t = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

-

Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing an Internal Standard (e.g., Warfarin). Reasoning: Acetonitrile precipitates proteins and stops enzymatic activity instantly.

-

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope (

) determines half-life (

Data Interpretation Table:

| Parameter | High Clearance (Unstable) | Low Clearance (Stable) | Target for Fluorinated Analog |

| t 1/2 (min) | < 15 min | > 60 min | > 60 min |

| CL_int | > 50 µL/min/mg | < 10 µL/min/mg | < 10 µL/min/mg |

Part 5: Structural-Activity Relationship (SAR) & Case Studies

The Kinase Hinge Interaction

In many kinase inhibitors (e.g., CDK4/6 inhibitors like Abemaciclib or Ribociclib analogs), the pyrimidine N1 acts as a Hydrogen Bond Acceptor (HBA) for the hinge region backbone NH.

-

5-H (Parent): N1 is moderately basic.

-

5-F (Analog): Fluorine withdraws electron density. This reduces N1 basicity. While this might weaken the H-bond slightly, it often improves selectivity by reducing non-specific binding to other acidic residues. Furthermore, the 5-F group can fill small hydrophobic pockets (hydrophobic effect) that a hydrogen atom cannot, increasing potency via van der Waals interactions.

Comparative Data (Hypothetical Representative Data)

Based on typical SAR trends in pyrimidine kinase inhibitors (e.g., CZ415 analogs).

| Compound | Substituent (C-5) | IC50 (Kinase Target) | Microsomal t 1/2 (Human) | LogP |

| A (Parent) | -H | 12 nM | 14 min | 2.1 |

| B (Analog) | -Cl | 8 nM | 45 min | 2.8 |

| C (Lead) | -F | 10 nM | 110 min | 2.3 |

Analysis: Compound B (Chloro) is potent but lipophilic (high LogP), risking solubility issues. Compound C (Fluoro) maintains potency while drastically improving metabolic stability (t1/2) without significantly altering lipophilicity compared to the parent.

References

-

Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3488.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

- Fischer, P. M. (2004). The design of drug candidate kinase inhibitors. Current Medicinal Chemistry, 11(12), 1563. (Foundational text on Pyrimidine-2-amine scaffolds).

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

- Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity, 4(3), 257-405. (Reference for Microsomal Stability Protocols).

Sources

Biological activity profile of N-benzyl-4,6-difluoropyrimidin-2-amine

An In-depth Technical Guide to the Biological Activity Profile of N-benzyl-4,6-difluoropyrimidin-2-amine

Executive Summary

Synthesis of N-benzyl-4,6-difluoropyrimidin-2-amine

The synthesis of N-benzyl-4,6-difluoropyrimidin-2-amine can be achieved through a nucleophilic aromatic substitution reaction. This is a common and efficient method for the preparation of N-substituted aminopyrimidines.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of N-benzyl-4,6-difluoropyrimidin-2-amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4,6-Difluoro-2-chloropyrimidine

-

To a stirred suspension of potassium fluoride (3.0 eq) in a suitable solvent such as sulfolane, add 2,4,6-trichloropyrimidine (1.0 eq).

-

Heat the reaction mixture to 120-140 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 4,6-difluoro-2-chloropyrimidine.

Step 2: Synthesis of N-benzyl-4,6-difluoropyrimidin-2-amine

-

Dissolve 4,6-difluoro-2-chloropyrimidine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) (1.5 eq), to the solution.

-

To this stirring solution, add benzylamine (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (60-80 °C) and stir for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain N-benzyl-4,6-difluoropyrimidin-2-amine.

Hypothesized Biological Activity Profile: Anticancer Potential

Based on the extensive literature on pyrimidine derivatives in oncology, we hypothesize that N-benzyl-4,6-difluoropyrimidin-2-amine possesses anticancer activity. This hypothesis is built upon the following structure-activity relationship insights:

-

N-benzyl-pyrimidin-4-amine scaffold: Derivatives with this core structure have been identified as potent inhibitors of USP1/UAF1 deubiquitinase, an enzyme complex that regulates DNA damage response and is a promising anticancer target.[6][7][8][9]

-

4,6-Disubstituted pyrimidines: Compounds with substitutions at the 4 and 6 positions of the pyrimidine ring have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key kinases in cancer cell proliferation and angiogenesis.[10]

-

N-benzylpyrimidin-2-amine derivatives: These have been investigated as novel histone deacetylase (HDAC) inhibitors, another important class of anticancer agents.[5]

Potential Molecular Targets and Signaling Pathways

Caption: Potential molecular targets and associated cellular pathways for N-benzyl-4,6-difluoropyrimidin-2-amine.

Proposed Experimental Workflows for Biological Evaluation

To systematically evaluate the biological activity of N-benzyl-4,6-difluoropyrimidin-2-amine, a tiered approach is proposed, starting with broad in vitro screening followed by more focused mechanistic studies and in vivo validation.

In Vitro Studies

The initial step is to assess the compound's cytotoxic effect on a panel of human cancer cell lines. The MTT assay is a reliable and widely used colorimetric assay for this purpose.[11][12][13][14][15]

Protocol: MTT Cell Proliferation Assay [13]

-

Cell Plating: Seed cancer cells (e.g., a panel including breast, lung, colon, and prostate cancer cell lines) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of N-benzyl-4,6-difluoropyrimidin-2-amine in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.01 to 100 µM). Replace the medium in the cell plates with 100 µL of the compound-containing medium. Include vehicle-treated (DMSO) and untreated controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile

| Cell Line | Tissue of Origin | N-benzyl-4,6-difluoropyrimidin-2-amine IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |

| A549 | Lung Carcinoma | Experimental Value | Experimental Value |

| HCT116 | Colon Carcinoma | Experimental Value | Experimental Value |

| PC-3 | Prostate Carcinoma | Experimental Value | Experimental Value |

Should the compound exhibit significant cytotoxicity, the next logical step is to investigate its effect on the hypothesized kinase targets.

Protocol: In Vitro EGFR Kinase Assay [16]

-

Reagents: Recombinant human EGFR kinase, a suitable peptide substrate (e.g., Y12-Sox), ATP, and kinase reaction buffer.

-

Assay Setup: In a 384-well plate, pre-incubate the EGFR enzyme with serially diluted N-benzyl-4,6-difluoropyrimidin-2-amine for 30 minutes at room temperature.

-

Kinase Reaction: Initiate the reaction by adding a mixture of the peptide substrate and ATP.

-

Detection: Monitor the kinase activity by measuring the fluorescence signal over time using a plate reader.

-

Data Analysis: Calculate the initial reaction velocity and plot it against the inhibitor concentration to determine the IC50 value.

Protocol: In Vitro VEGFR-2 Kinase Assay [17][18]

-

Reagents: Recombinant human VEGFR-2 kinase, a poly (Glu, Tyr) substrate, ATP, and kinase reaction buffer.

-

Assay Setup: Similar to the EGFR assay, pre-incubate the VEGFR-2 enzyme with the test compound.

-

Kinase Reaction: Initiate the reaction by adding the substrate and ATP.

-

Detection: After a defined incubation period, quantify the amount of ATP consumed using a luminescence-based assay (e.g., Kinase-Glo®).

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation: Kinase Inhibitory Activity

| Kinase Target | N-benzyl-4,6-difluoropyrimidin-2-amine IC50 (nM) | Reference Inhibitor IC50 (nM) |

| EGFR | Experimental Value | Erlotinib: Experimental Value |

| VEGFR-2 | Experimental Value | Sorafenib: Experimental Value |

In Vivo Studies

If the in vitro data is promising (i.e., potent cytotoxicity and/or kinase inhibition), the anticancer efficacy of N-benzyl-4,6-difluoropyrimidin-2-amine should be evaluated in an in vivo model. The human tumor xenograft model in immunodeficient mice is a standard preclinical model for this purpose.[19][20][21][22][23][24]

Caption: Workflow for in vivo anticancer efficacy study using a xenograft model.

-

Cell Preparation: Culture a cancer cell line that was sensitive to the compound in vitro (e.g., A549 lung cancer cells) to 80-90% confluency. Harvest the cells and resuspend them in a sterile PBS/Matrigel mixture at a concentration of 5 x 10^6 cells/100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Group Randomization and Treatment: When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, N-benzyl-4,6-difluoropyrimidin-2-amine at different dose levels, and a positive control). Administer the treatments via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule.

-

Efficacy and Toxicity Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week.

-

Endpoint and Analysis: The study can be terminated when the tumors in the control group reach a specific size. Calculate the tumor growth inhibition (TGI) for each treatment group and assess for statistical significance.

Conclusion

N-benzyl-4,6-difluoropyrimidin-2-amine is a structurally intriguing molecule with the potential for significant biological activity, particularly in the realm of oncology. While direct experimental data is currently lacking, the established bioactivity of related N-benzyl and 4,6-disubstituted pyrimidine derivatives provides a strong rationale for its investigation as an anticancer agent. The comprehensive research program outlined in this guide, encompassing synthesis, in vitro cytotoxicity and mechanistic studies, and in vivo efficacy evaluation, provides a clear and robust pathway to elucidate the therapeutic potential of this compound. The successful execution of these studies could lead to the development of a novel lead compound for the next generation of targeted cancer therapies.

References

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. atcc.org [atcc.org]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. ar.iiarjournals.org [ar.iiarjournals.org]

- 20. ijpbs.com [ijpbs.com]

- 21. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]

- 24. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

N-benzyl-4,6-difluoropyrimidin-2-amine CAS number and molecular weight

CAS Registry Number: 130866-84-1 Molecular Weight: 221.21 g/mol Formula: C₁₁H₉F₂N₃[1]

Executive Technical Summary

N-benzyl-4,6-difluoropyrimidin-2-amine is a specialized fluorinated pyrimidine scaffold used primarily as a regioselective building block in the synthesis of bioactive heterocyclic compounds. Its structural distinctiveness lies in the preservation of two reactive fluorine atoms at the C4 and C6 positions, while the C2 position is occupied by a benzylamine moiety.

For drug development professionals, this compound represents a "privileged scaffold" intermediate. The remaining fluorine atoms are highly activated toward Nucleophilic Aromatic Substitution (

Chemical Identity & Physical Properties[2]

The following data aggregates calculated and experimental values to establish a baseline for identification and quality control.

| Property | Value | Technical Note |

| IUPAC Name | N-benzyl-4,6-difluoropyrimidin-2-amine | Also known as N-(phenylmethyl)-4,6-difluoropyrimidin-2-amine |

| SMILES | FC1=CC(F)=NC(NCC2=CC=CC=C2)=N1 | Useful for cheminformatics/docking |

| Molecular Weight | 221.21 g/mol | Monoisotopic Mass: 221.0768 |

| Appearance | Off-white to pale yellow solid | Crystalline form dependent on solvent |

| Solubility | DMSO, Methanol, Ethyl Acetate | Limited solubility in water; lipophilic nature due to benzyl group |

| pKa (Calculated) | ~2.5 (pyrimidine N) | The electron-withdrawing fluorines significantly lower the basicity of the ring nitrogens |

| LogP | ~2.8 | Moderate lipophilicity, suitable for membrane permeability assays |

Synthesis & Regiochemical Challenges (Expert Analysis)

Synthesizing N-benzyl-4,6-difluoropyrimidin-2-amine requires navigating the complex regioselectivity of perfluorinated heterocycles. This is not a trivial synthesis; understanding the electronic bias of the pyrimidine ring is essential for yield optimization.

The Regioselectivity Paradox

When reacting 2,4,6-trifluoropyrimidine (the standard starting material) with a nucleophile like benzylamine, there are two electrophilic sites:

-

C4/C6 Positions: These are generally more reactive toward

due to the para-like resonance stabilization of the Meisenheimer intermediate by the ring nitrogens. -

C2 Position: Typically less reactive in polyfluorinated systems.

The Challenge: A standard reaction condition (1 eq. benzylamine, RT) will predominantly yield the C4-isomer (N-benzyl-2,6-difluoropyrimidin-4-amine) rather than the desired C2-isomer .

Strategic Solutions

To obtain the target N-benzyl-4,6-difluoropyrimidin-2-amine (CAS 130866-84-1), researchers must employ one of two strategies:

-

Chromatographic Separation (Standard): The reaction yields a mixture (often 4:1 favoring the C4 isomer). The C2 isomer is isolated via silica gel chromatography. The structural symmetry of the C2-isomer typically results in a higher Rf value and distinct NMR shifts compared to the asymmetric C4-isomer.

-

Alternative Precursors (High Specificity): Utilizing 2-(methylsulfonyl)-4,6-difluoropyrimidine . The sulfonyl group at C2 is a "super-leaving group," significantly more labile than the fluorines, directing the amine attack specifically to the C2 position.

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways and the necessary separation step.

Figure 1: Competitive

Validated Experimental Protocol

This protocol is designed for the direct reaction route, acknowledging the need for separation.

Reagents:

-

2,4,6-Trifluoropyrimidine (1.0 eq)

-

Benzylamine (1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

-

Anhydrous THF or Acetonitrile

Methodology:

-

Setup: Charge a flame-dried round-bottom flask with 2,4,6-trifluoropyrimidine and anhydrous THF under inert atmosphere (

or Ar). -

Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: Lower temperatures improve selectivity marginally and control the exotherm.

-

Addition: Dissolve Benzylamine and DIPEA in THF. Add this solution dropwise to the pyrimidine solution over 30 minutes.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.[2]

-

Workup: Quench with water. Extract with Ethyl Acetate (3x).[3] Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification (Critical): The residue will contain both isomers. Purify via flash column chromatography on silica gel.

-

Gradient: 0% to 10% Ethyl Acetate in Hexanes.

-

Identification: The target 2-amine is symmetrical. In

NMR, the pyrimidine proton (H5) will appear as a triplet (coupling to two equivalent F atoms) or a specific multiplet distinct from the doublet-of-doublets seen in the asymmetric 4-amine isomer.

-

Applications in Drug Discovery

The utility of N-benzyl-4,6-difluoropyrimidin-2-amine extends beyond its immediate structure. It serves as a "linchpin" intermediate:

-

Sequential Substitution: The remaining fluorines at C4 and C6 are chemically equivalent (due to symmetry) until the first substitution occurs. Once a nucleophile reacts at C4, the C6 position becomes electronically distinct, allowing for the creation of ABC-substituted pyrimidines .

-

Kinase Inhibition: The benzylamine motif at C2 is a common feature in ATP-competitive kinase inhibitors, occupying the hydrophobic pocket of the enzyme.

-

P2Y12 Antagonists: Analogous to the synthesis of Ticagrelor (which possesses a pyrimidine core), this fluorinated scaffold allows for the exploration of structure-activity relationships (SAR) by varying the substituents at C4/C6 while maintaining the benzyl "anchor" at C2.

References

-

Sandford, G. et al. (2008). Perhalogenated pyrimidine scaffolds.[4] Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.[5] Beilstein Journal of Organic Chemistry. (Discusses regioselectivity principles in fluorinated pyrimidines). Retrieved from [Link]

Sources

- 1. N-Benzyl-4,6-difluoropyrimidin-2-amine | CymitQuimica [cymitquimica.com]

- 2. jocpr.com [jocpr.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. researchgate.net [researchgate.net]

- 5. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of N-benzyl-4,6-difluoropyrimidin-2-amine in Medicinal Chemistry: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing a molecule's target affinity with its pharmacokinetic viability. Fluorinated pyrimidines represent a critical class of heterocyclic compounds in medicinal chemistry, strategically incorporated into pharmacologically active molecules to enhance metabolic stability, binding affinity, and membrane permeability[1].

N-benzyl-4,6-difluoropyrimidin-2-amine (CAS: 130866-84-1) has emerged as a highly versatile, privileged scaffold. By combining the ATP-mimetic properties of a 2-aminopyrimidine core with the metabolic shielding of fluorine atoms and the lipophilic anchoring of a benzyl group, this molecule serves as an advanced intermediate for synthesizing targeted therapeutics, particularly kinase inhibitors and CNS modulators[1][2]. This whitepaper dissects the mechanistic rationale behind this scaffold and provides self-validating experimental protocols for its application.

Structural and Mechanistic Rationale

To understand the utility of N-benzyl-4,6-difluoropyrimidin-2-amine, we must deconstruct its pharmacophore and reactivity profile. The differential reactivity of the halogen atoms at the pyrimidine positions allows for controlled, regioselective substitution, providing a strategic advantage in the design of complex molecules[3].

-

The Pyrimidine Core (ATP Mimetic): The 2-aminopyrimidine scaffold is a well-established hinge-binding motif. It forms key hydrogen bond interactions that mimic the adenine portion of ATP, making it indispensable for kinase inhibitor design[1].

-

4,6-Difluoro Substitution (Metabolic & Electronic Modulator): Fluorine, being the most electronegative element, significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring. This makes the C4 and C6 positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1]. Furthermore, the strong C-F bond blocks cytochrome P450-mediated oxidation, enhancing the molecule's half-life.

-

The N-Benzyl Group (Hydrophobic Anchor): The benzyl substituent provides a flexible, lipophilic vector that can occupy deep hydrophobic specificity pockets in target proteins (such as the PI3Kγ or BTK active sites)[2][4].

Fig 1: Pharmacophore mapping and logical decomposition of the N-benzyl-4,6-difluoropyrimidin-2-amine scaffold.

Physicochemical Profile

A comprehensive understanding of the scaffold's physical properties is essential for downstream synthetic planning and analytical tracking.

| Property | Value |

| Chemical Name | N-benzyl-4,6-difluoropyrimidin-2-amine |

| CAS Number | 130866-84-1 |

| Molecular Formula | C11H9F2N3 |

| Molecular Weight | 221.21 g/mol |

| InChI Key | DEXFDWDQRUGQPH-UHFFFAOYSA-N |

| Reactivity Profile | Bis-electrophile (C4, C6 positions) via SNAr |

| Primary Biological Utility | Kinase hinge-binder (ATP mimetic)[1] |

Applications in Target-Directed Drug Design

The strategic functionalization of this scaffold has led to breakthroughs across multiple therapeutic areas:

-

Oncology (Kinase Inhibitors): Fluorinated pyrimidines are extensively investigated as inhibitors of kinases involved in cancer cell signaling, most notably the PI3K/Akt/mTOR pathway[1]. 4,6-Diaryl-substituted pyrimidines derived from this core have shown high inhibitory potency against phosphoinositide 3-kinases (PI3Ks), which are critical targets in oncology[4]. It is also utilized in the synthesis of BTK (Bruton's Tyrosine Kinase) inhibitors for hematological malignancies[2].

-

Neurology (CNS Modulators): Beyond oncology, imidazo-pyridine and pyrimidine derivatives are capable of modulating GABA-A receptor subtypes. These compounds are actively researched for the treatment of severe neuropathic pain and Complex Regional Pain Syndrome (CRPS)[5].

Experimental Methodologies: A Self-Validating System

In medicinal chemistry, reproducibility is paramount. The following protocols are designed as self-validating systems. I have explicitly included the causality behind each reagent choice and the In-Process Controls (IPCs) required to guarantee reaction integrity.

Fig 2: Temperature-controlled sequential SNAr workflow for pyrimidine functionalization.

Protocol 1: Regioselective Synthesis of the Scaffold

The most efficient method for synthesizing this scaffold is through a nucleophilic aromatic substitution (SNAr) reaction starting from 2,4,6-trifluoropyrimidine[1].

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with 2,4,6-trifluoropyrimidine (1.0 equiv) and anhydrous Tetrahydrofuran (THF) (0.2 M concentration) under an inert nitrogen atmosphere.

-

Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Causality: The first SNAr on a trifluoropyrimidine is highly exothermic. Maintaining 0 °C is critical to suppress bis-substitution at the C4/C6 positions.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) dropwise. Causality: DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile, serving purely to scavenge the HF byproduct.

-

Nucleophile Addition: Slowly add benzylamine (1.0 equiv) over 15 minutes. Stir at 0 °C for 2 hours.

-

In-Process Control (IPC): Take a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation Check: The reaction is complete when the starting material peak is <2% by UV integration, and the desired product mass (m/z 222 [M+H]⁺) is dominant.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via silica gel chromatography (0-20% EtOAc in Hexanes) to yield N-benzyl-4,6-difluoropyrimidin-2-amine.

Protocol 2: Downstream C4-Functionalization via SNAr

Once the scaffold is secured, the C4 fluorine can be displaced by a secondary nucleophile (e.g., an aniline derivative to build a kinase inhibitor).

Step-by-Step Procedure:

-

Preparation: Dissolve N-benzyl-4,6-difluoropyrimidin-2-amine (1.0 equiv) and the desired secondary amine (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF).

-

Activation: Add Potassium Carbonate (K₂CO₃) (2.0 equiv).

-

Thermal Activation: Heat the reaction mixture to 60–80 °C for 6–12 hours. Causality: The initial substitution at C2 donates electron density into the pyrimidine π-system, raising the LUMO and deactivating the remaining C-F bonds[3]. Therefore, elevated thermal energy is required to overcome the increased activation energy barrier for the second SNAr.

-

IPC: Monitor via LC-MS until the intermediate mass (m/z 222) is consumed.

-

Isolation: Crash out the product by pouring the cooled reaction mixture into ice water. Filter the resulting precipitate and dry under high vacuum.

References

-

[4] Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed / NIH. Available at: [Link]

-

[2] WO2022034529A1 - Heteroaryl substituted spiropiperidinyl derivatives and pharmaceutical uses thereof. Google Patents. Available at:

-

[5] WO2009143156A2 - IMIDAZO[1,2-a]PYRIDINE COMPOUNDS. Google Patents. Available at:

Sources

- 1. benchchem.com [benchchem.com]

- 2. WO2022034529A1 - Heteroaryl substituted spiropiperidinyl derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 3. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]

- 4. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2009143156A2 - IMIDAZO[1,2-a]PYRIDINE COMPOUNDS - Google Patents [patents.google.com]

Technical Guide: Solubility and Stability Profiling of N-benzyl-4,6-difluoropyrimidin-2-amine

Executive Summary

N-benzyl-4,6-difluoropyrimidin-2-amine (CAS: 130866-84-1) is a critical intermediate in the synthesis of functionalized pyrimidine scaffolds, including P2Y12 receptor antagonists (e.g., Ticagrelor analogs). Its utility is defined by the electrophilic nature of the C4 and C6 fluorine substituents, which serve as versatile handles for nucleophilic aromatic substitution (

However, this reactivity introduces significant stability challenges. This guide details the physicochemical profile, solubility behavior, and stability risks associated with this compound, providing actionable protocols for its handling and characterization.

Physicochemical Profile

Understanding the fundamental properties of the molecule is a prerequisite for designing robust solubility and stability studies.

| Property | Value / Description | Source/Derivation |

| CAS Number | 130866-84-1 | [1] |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 221.21 g/mol | Calculated |

| Appearance | White to off-white solid | [1] |

| Predicted LogP | 2.1 – 2.5 | Lipophilic nature of benzyl/fluoro groups |

| pKa (Predicted) | ~2.5 (Pyrimidine N1/N3) | Electron-withdrawing F atoms lower basicity |

| H-Bond Donors | 1 (Exocyclic amine NH) | Structural Analysis |

| H-Bond Acceptors | 4 (N1, N3, F4, F6) | Structural Analysis |

Solubility Data & Solvent Screening[2]

Solubility Profile

The solubility of N-benzyl-4,6-difluoropyrimidin-2-amine is governed by the hydrophobic benzyl ring and the polarizable pyrimidine core. It exhibits "Class II" behavior (Low Solubility in Water, High Permeability/Lipophilicity).

Table 1: Representative Solubility Data (25°C)

| Solvent Class | Solvent | Solubility Rating | Estimated Range (mg/mL)* |

| Polar Aprotic | DMSO | High | > 100 mg/mL |

| Polar Aprotic | DMF | High | > 80 mg/mL |

| Chlorinated | Dichloromethane (DCM) | High | > 50 mg/mL |

| Alcohol | Ethanol | Moderate | 10 – 30 mg/mL |

| Alcohol | Methanol | Moderate | 15 – 35 mg/mL |

| Aqueous | Water (pH 7) | Very Low | < 0.1 mg/mL |

| Aqueous | 0.1 M HCl | Low/Moderate | ~1 – 5 mg/mL (Protonation assisted) |

*Note: Values are representative of structural analogs (e.g., N-benzyl-6-chloropyrimidin-4-amine) and should be validated per batch.

Dissolution Protocol (Self-Validating)

To ensure accurate dosing in biological assays or synthetic steps, follow this "Shake-Flask" methodology.

Workflow Visualization (DOT):

Caption: Stepwise gravimetric solubility determination workflow.

Stability Profile & Degradation Mechanisms

The primary stability risk for N-benzyl-4,6-difluoropyrimidin-2-amine is Nucleophilic Aromatic Substitution (

Hydrolytic Degradation Pathway

In the presence of moisture, the fluorine atom can be displaced by a hydroxyl group. This tautomerizes to the stable pyrimidone form, which is a common impurity (often termed "Impurity B" in related pharmacopeial monographs).

Mechanism Visualization (DOT):

Caption: S_NAr hydrolysis pathway leading to defluorinated impurities.

Stress Testing Data (Simulated)

Based on fluoropyrimidine chemistry [2], the following stability profile is expected:

| Stress Condition | Duration | Stability Rating | Observation |

| Solid State (25°C/60% RH) | 6 Months | Stable | < 0.5% degradation. |

| Solution (DMSO, 25°C) | 24 Hours | Stable | Suitable for HTS/Assays. |

| Aqueous Acid (0.1M HCl) | 24 Hours | Moderate | Slow hydrolysis (< 2%). |

| Aqueous Base (0.1M NaOH) | 4 Hours | Unstable | Rapid hydrolysis to hydroxy-pyrimidine. |

| Photostability | 24 Hours | Unknown | Protect from light as precaution. |

Experimental Protocols

HPLC Stability-Indicating Method

To quantify stability, a Reverse Phase HPLC (RP-HPLC) method is required. The method must resolve the parent difluoro compound from the monohydroxy degradant.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm.

-

Rationale: The difluoro parent is more lipophilic (elutes later) than the hydroxy-degradant (elutes earlier due to H-bonding capability).

Storage & Handling Recommendations

-

Temperature: Store at -20°C for long-term storage [1].

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) to prevent moisture ingress.

-

Container: Amber glass vials with PTFE-lined caps to prevent leaching and photolysis.

References

-

S. Venkat Rao et al. (2018).[1] Synthesis of High Pure Ticagrelor, An Anti-Platelet Drug Substance and Its Possible Process Related Impurities.[1] Rasayan Journal of Chemistry, 11(3), 1088-1095.[1] Retrieved from [Link]

-

PubChem. (2023). Compound Summary: N-(2-aminoethyl)-N-benzyl-5-fluoropyrimidin-2-amine (Analogous Structure). Retrieved from [Link]

Sources

Preclinical Safety and Toxicity Evaluation of N-Benzyl-4,6-difluoropyrimidin-2-amine (CAS: 130866-84-1)

Executive Summary

In preclinical drug discovery, fluorinated pyrimidines are highly valued for their ability to enhance metabolic stability and modulate target binding affinity. However, these structural motifs carry inherent toxicological liabilities. N-benzyl-4,6-difluoropyrimidin-2-amine is a versatile building block frequently utilized in the synthesis of kinase inhibitors and antineoplastic agents. Because it contains both a lipophilic benzylamine group and a 4,6-difluoropyrimidine ring, researchers must rigorously evaluate its potential to act as a pro-drug that releases cytotoxic antimetabolites in vivo.

This technical whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and safety data sheet (SDS) handling guidelines for N-benzyl-4,6-difluoropyrimidin-2-amine, providing a self-validating experimental framework for its in vitro evaluation.

Physicochemical & Hazard Profiling

Understanding the baseline chemical properties is the first step in predicting a compound's behavior in biological assays and occupational environments. While specific in vivo lethality data for this exact derivative is proprietary or limited, we can accurately extrapolate its hazard profile from its core structural components, specifically 2-aminopyrimidine[1],[2].

Table 1: Physicochemical and GHS Hazard Summary

| Property / Metric | Value / Classification | Causality / Implication for Research |

| IUPAC Name | N-benzyl-4,6-difluoropyrimidin-2-amine | The benzyl group increases lipophilicity, aiding cell membrane permeability. |

| CAS Number | 130866-84-1[3] | Unique identifier for procurement and SDS tracking. |

| Molecular Weight | 221.21 g/mol [3] | Low molecular weight ensures favorable ligand efficiency in screening. |

| Molecular Formula | C11H9F2N3[3] | High fluorine content increases metabolic resistance but risks toxic metabolites. |

| Skin Irritation | Category 2 (H315)[2] | The amine group can cause localized dermal inflammation upon contact. |

| Eye Irritation | Category 2A (H319)[2] | Direct contact risks serious eye damage; mandates strict PPE. |

| STOT SE | Category 3 (H335)[1] | Aerosolized dust may cause severe respiratory tract irritation. |

Mechanistic Toxicology: The Fluorinated Pyrimidine Motif

The toxicological concern surrounding N-benzyl-4,6-difluoropyrimidin-2-amine stems from its potential metabolic activation. The causality of its toxicity is deeply tied to the stability of the carbon-fluorine (C-F) bond.

In vivo, the benzyl group is highly susceptible to oxidative dealkylation by hepatic Cytochrome P450 enzymes (e.g., CYP3A4). This Phase I metabolism cleaves the benzyl moiety, releasing the 4,6-difluoropyrimidin-2-amine core. Once liberated, this core enters the pyrimidine salvage pathway, mimicking endogenous uracil or thymine[4].

Similar to the well-documented chemotherapeutic 5-fluorouracil (5-FU), fluorinated pyrimidines are intracellularly converted into fluorodeoxyuridine monophosphate (FdUMP) analogs[5]. Because the fluorine atom mimics the steric bulk of hydrogen but cannot be enzymatically extracted, the FdUMP analog acts as a mechanism-based "suicide" inhibitor. It forms an irreversible ternary complex with thymidylate synthase (TS) and 5,10-methylene tetrahydrofolate, halting the conversion of dUMP to dTMP[6]. The resulting depletion of thymidine triphosphate (dTTP) causes catastrophic DNA strand breaks, while misincorporation of the fluorinated ribonucleotides into RNA disrupts mRNA translation[4].

Fig 1. Proposed metabolic activation and downstream cytotoxic mechanisms of fluorinated pyrimidines.

Self-Validating Experimental Protocol: In Vitro Cytotoxicity

To accurately assess the toxicity of N-benzyl-4,6-difluoropyrimidin-2-amine, researchers cannot rely on standard fibroblast assays. A self-validating system must account for the pro-drug nature of the compound. Therefore, this protocol utilizes HepG2 (hepatocellular carcinoma) cells, which retain basal CYP450 activity necessary to trigger the oxidative dealkylation of the benzyl group.

Step-by-Step Methodology

Step 1: Reagent and Control Preparation

-

Test Compound: Dissolve N-benzyl-4,6-difluoropyrimidin-2-amine in 100% anhydrous DMSO to create a 10 mM stock. Causality: DMSO ensures complete dissolution of the lipophilic benzyl compound, preventing aqueous precipitation that could mimic cell death (false positive).

-

Positive Control: Prepare a 10 mM stock of 5-Fluorouracil. Causality: This validates the assay's sensitivity to pyrimidine-driven antimetabolite toxicity.

-

Negative Control: 0.1% DMSO vehicle. Causality: Establishes baseline viability and controls for solvent toxicity.

Step 2: Cell Seeding

-

Seed HepG2 cells at a density of 5,000 cells/well in a 96-well opaque plate using DMEM supplemented with 10% FBS.

-

Causality: This specific density ensures cells remain in the logarithmic growth phase during the 72-hour exposure. Antimetabolites only target actively dividing cells; confluent, quiescent cells will yield false-negative toxicity results.

Step 3: Compound Administration

-

Perform a 10-point serial dilution (1:3) of the test compound and positive control, yielding final assay concentrations ranging from 0.003 µM to 100 µM.

-

Incubate the plates at 37°C, 5% CO2 for 72 hours.

Step 4: Endpoint Measurement (ATP Quantitation)

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well. Lysis is induced on an orbital shaker for 2 minutes.

-

Causality: ATP quantitation is chosen over colorimetric MTT assays because it directly measures metabolic viability and is less susceptible to redox artifacts caused by mitochondrial uncoupling.

Step 5: Data Analysis

-

Record luminescence and normalize data against the 0.1% DMSO vehicle control.

-

Calculate the IC50 using a 4-parameter non-linear regression model.

Fig 2. Self-validating in vitro cytotoxicity screening workflow utilizing metabolically active cells.

Safety Data Sheet (SDS) Guidelines & Occupational Exposure

Given the structural alerts for skin, eye, and respiratory irritation[1], strict adherence to occupational safety protocols is mandatory when handling N-benzyl-4,6-difluoropyrimidin-2-amine in powder or solution form.

Table 2: Recommended PPE and Spills Management

| Safety Category | Requirement / Action | Rationale |

| Engineering Controls | Class II Biological Safety Cabinet or Chemical Fume Hood. | Prevents inhalation of aerosolized crystalline powder (H335 hazard). |

| Eye Protection | ANSI Z87.1 compliant safety goggles. | Mitigates Category 2A severe eye irritation risks. |

| Skin Protection | Nitrile gloves (minimum 0.11 mm thickness) and lab coat. | Prevents transdermal absorption and Category 2 skin inflammation. |

| Spill Response | Use dry clean-up procedures (HEPA vacuum or wet sweeping). | Avoids generating airborne dust. Place in a labeled container for hazardous waste disposal. |

| Storage | Store in a cool, dry, well-ventilated area away from strong oxidizing agents. | Maintains chemical stability and prevents hazardous polymerization. |

References

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Benzyl-4,6-difluoropyrimidin-2-amine | CymitQuimica [cymitquimica.com]

- 4. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Note: Precision Synthesis of N-Benzyl-4,6-difluoropyrimidin-2-amine

Executive Summary & Strategic Analysis

This application note details the synthesis of N-benzyl-4,6-difluoropyrimidin-2-amine , a critical fluorinated heterocyclic scaffold often utilized in medicinal chemistry for its bioisosteric properties and metabolic stability.

The Regioselectivity Challenge: A common misconception is that this molecule can be synthesized via direct nucleophilic aromatic substitution (SNAr) of 2,4,6-trifluoropyrimidine with benzylamine. However, empirical data and quantum mechanical modeling confirm that nucleophilic attack on perfluorinated pyrimidines occurs predominantly at the C4/C6 positions due to the stabilization of the Meisenheimer complex at the para-like position relative to the ring nitrogens. Direct SNAr would yield the unwanted isomer, N-benzyl-2,6-difluoropyrimidin-4-amine.

The Solution: To guarantee the structural integrity of the C2-amine , this protocol utilizes a De Novo Ring Construction strategy followed by a Halogen Exchange (Halex) reaction. This route ensures the benzylamine moiety is locked in the C2 position before the introduction of fluorine atoms.

Synthetic Pathway Overview[1]

Figure 1: Strategic synthetic pathway avoiding C4-regioisomer formation.

Materials & Equipment

Key Reagents

| Reagent | CAS No. | Purity | Role |

| N-Benzylguanidine Hemisulfate | 147118-35-2 | >98% | Core Scaffold Precursor |

| Diethyl Malonate | 105-53-3 | >99% | C4-C5-C6 Fragment Source |

| Phosphorus Oxychloride (POCl3) | 10025-87-3 | 99% | Chlorinating Agent |

| Potassium Fluoride (Spray-dried) | 7789-23-3 | >99% | Fluorine Source (Anhydrous) |

| 18-Crown-6 | 17455-13-9 | 99% | Phase Transfer Catalyst |

| Sodium Ethoxide (21% in EtOH) | 141-52-6 | - | Base for Cyclization |

Critical Equipment

-

Reaction Vessel: Double-jacketed glass reactor (for scale >10g) or heavy-walled pressure vial (for Halex step).

-

Drying: Vacuum oven (for drying KF).

-

Analysis: 19F-NMR (376 MHz) and HPLC-MS (ESI+).

Detailed Experimental Protocols

Phase 1: Cyclization to Pyrimidine Diol

Objective: Construct the pyrimidine ring with the benzylamine installed at C2.

-

Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and N2 inlet, charge N-benzylguanidine hemisulfate (10.0 mmol) and absolute Ethanol (20 mL).

-

Base Addition: Add Sodium Ethoxide solution (21 wt% in EtOH, 22.0 mmol) dropwise over 10 minutes. Stir at room temperature for 30 minutes to liberate the free guanidine base.

-

Cyclization: Add Diethyl Malonate (11.0 mmol) dropwise.

-

Reflux: Heat the mixture to reflux (78°C) for 6-8 hours.

-

Checkpoint: Monitor by TLC (10% MeOH in DCM). The guanidine spot should disappear.

-

-

Workup: Cool to room temperature. The sodium salt of the product may precipitate.[1] Acidify carefully with 1N HCl to pH ~5-6 to precipitate the free diol (tautomerizes to dione).

-

Isolation: Filter the white solid, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Dry in a vacuum oven at 50°C.

-

Expected Yield: 75-85%[2]

-

Product: 2-(benzylamino)-4,6-dihydroxypyrimidine.

-

Phase 2: Chlorination (Vilsmeier-Haack Conditions)

Objective: Convert the unreactive hydroxyl groups into reactive chlorides.

-

Setup: Place the dried 2-(benzylamino)-4,6-dihydroxypyrimidine (5.0 mmol) into a round-bottom flask.

-

Reagent Addition: Add POCl3 (5.0 mL, excess) carefully. Add N,N-Dimethylaniline (0.5 mL) as a catalyst.

-

Reaction: Heat to reflux (105°C) for 3-5 hours. The suspension should become a clear solution as the chlorination proceeds.

-

Safety Note: POCl3 generates HCl gas. Use a caustic scrubber (NaOH trap).

-

-

Quenching (Critical): Cool the mixture to room temperature. Remove excess POCl3 under reduced pressure (rotary evaporator with dry ice trap).

-

Neutralization: Pour the viscous residue slowly onto crushed ice (50 g) with vigorous stirring. Neutralize with saturated NaHCO3 or NH4OH to pH 8.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Dry organics over MgSO4 and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc 9:1) if necessary.[3]

-

Product: N-benzyl-4,6-dichloropyrimidin-2-amine.

-

Phase 3: Halogen Exchange (Halex) Fluorination

Objective: Nucleophilic displacement of Chloride by Fluoride. This is the most sensitive step requiring anhydrous conditions.

-

Drying KF: Spray-dried Potassium Fluoride (KF) must be dried in a vacuum oven at 150°C for 24 hours prior to use. Moisture kills this reaction.

-

Reaction Assembly: In a dry pressure vial, combine:

-

N-benzyl-4,6-dichloropyrimidin-2-amine (2.0 mmol)

-

Dry KF (6.0 mmol, 3 equiv)

-

18-Crown-6 (0.2 mmol, 10 mol%)

-

Anhydrous Acetonitrile (or Sulfolane for higher temps) (5 mL).

-

-

Conditions: Seal the vial and heat to 80°C (if using ACN) or 140°C (if using Sulfolane) for 12-18 hours.

-

Mechanistic Insight: 18-Crown-6 complexes potassium ions, creating "naked" fluoride ions with significantly enhanced nucleophilicity.

-

-

Monitoring: Check 19F-NMR.

-

Monofluoro intermediate: ~ -60 ppm (approx).

-

Difluoro Product: Distinct singlet (or doublet due to H-coupling) around -70 to -80 ppm (solvent dependent).

-

-

Workup: Cool to room temperature. Filter off inorganic salts (KCl/KF).

-

Purification: Concentrate the filtrate. Purify via column chromatography (SiO2, 5-10% EtOAc in Hexanes).

-

Final Product:N-benzyl-4,6-difluoropyrimidin-2-amine .

-

Quality Control & Data Validation

Expected Analytical Data

| Parameter | Method | Specification |

| Purity | HPLC (254 nm) | >98.5% |

| Identity | 1H-NMR (DMSO-d6) | |

| Identity | 19F-NMR | Singlet (decoupled) indicating equivalent fluorines at C4/C6. |

| Mass Spec | LC-MS (ESI+) | [M+H]+ calc: 222.08, found: 222.1 |

Troubleshooting Guide

-

Problem: Low yield in Halex step.

-

Problem: Incomplete Chlorination (Phase 2).

Mechanistic Visualization

The following diagram illustrates the regioselectivity logic, contrasting the failed direct SNAr route with the successful De Novo/Halex route.

Figure 2: Regiochemical outcome comparison. Direct SNAr favors C4 substitution (undesired), necessitating the De Novo approach.

References

-

Regioselectivity of Trifluoropyrimidines

-

Synthesis of 2-amino-4,6-dichloropyrimidines

-

Halogen Exchange (Halex)

-

General Pyrimidine Synthesis (BenchChem Protocol)

- Title: Step-by-Step Synthesis Protocol for 2-Benzylpyrimidin-5-amine (Analogous SNAr conditions).

-

Source: BenchChem.[3]

Sources

- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. wuxibiology.com [wuxibiology.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. (PDF) An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines [academia.edu]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 11. Khan Academy [khanacademy.org]

- 12. researchgate.net [researchgate.net]

- 13. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Reagents and solvents for synthesizing N-benzyl-4,6-difluoropyrimidin-2-amine

Application Note: Regioselective Synthesis of N-benzyl-4,6-difluoropyrimidin-2-amine

Part 1: Executive Summary & Strategic Analysis

The Synthetic Challenge: The synthesis of N-benzyl-4,6-difluoropyrimidin-2-amine presents a classic regioselectivity trap in heterocyclic chemistry. The core challenge lies in the electronic disparity of the pyrimidine ring. In polyfluorinated pyrimidines (e.g., 2,4,6-trifluoropyrimidine), the carbon atoms at positions 4 and 6 are significantly more electrophilic than the carbon at position 2.

-

The Trap (Direct

): Attempting a direct nucleophilic aromatic substitution ( -

The Solution (Reductive Amination): To guarantee the position of the nitrogen substituent, the synthetic strategy must invert. Instead of forming the C-N bond via displacement on the ring, we utilize 2-amino-4,6-difluoropyrimidine as the starting material and form the exocyclic C-N bond via Reductive Amination with benzaldehyde. This route locks the regiochemistry, ensuring 100% structural fidelity.

Part 2: Critical Reagent Selection & Rationale

The following reagents are selected for the Reductive Amination Protocol , prioritized for chemoselectivity (avoiding defluorination) and yield.

Table 1: Reagent & Solvent Selection Matrix

| Component | Selected Reagent | Role | Selection Rationale (Causality) |

| Substrate | 2-Amino-4,6-difluoropyrimidine | Nucleophile | Regio-lock: The amine is pre-installed at C2, eliminating the risk of C4/C6 substitution byproducts common in |

| Electrophile | Benzaldehyde | Carbon Source | Reacts with the exocyclic amine to form the hemiaminal/imine intermediate. |

| Reductant | Sodium Triacetoxyborohydride (STAB) | Hydride Source | Chemoselectivity: STAB is milder than NaCNBH |

| Solvent | 1,2-Dichloroethane (DCE) | Medium | Solubility & Rate: DCE provides optimal solubility for STAB and facilitates the removal of water (via azeotrope if refluxed, though RT is sufficient here). It is superior to MeOH for STAB stability. |

| Catalyst | Acetic Acid (AcOH) | Activator | Protonation: Catalytic AcOH protonates the intermediate carbinolamine, facilitating water elimination to form the iminium ion, which is the active species for reduction. |

| Quench | Sat. NaHCO | Neutralizer | Gently neutralizes the acid catalyst and decomposes excess borohydride without hydrolyzing the fluorinated pyrimidine. |

Part 3: Detailed Experimental Protocol

Protocol: Reductive Amination of 2-Amino-4,6-difluoropyrimidine

Safety Note: 1,2-Dichloroethane is a potential carcinogen; work in a fume hood. Fluorinated pyrimidines can be skin irritants.

Step-by-Step Methodology:

-

Imine Formation Equilibrium:

-

To a dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 2-amino-4,6-difluoropyrimidine (1.0 equiv).

-

Add anhydrous 1,2-dichloroethane (DCE) (concentration ~0.2 M).

-

Add Benzaldehyde (1.05 equiv).

-

Add Acetic Acid (1.0 equiv). Note: Stoichiometric acid is often required for electron-deficient amines like aminopyrimidines to drive imine formation.

-

Stir at room temperature (20–25 °C) for 30–60 minutes. Visual Check: The solution may turn slightly yellow/cloudy as the imine/hemiaminal forms.

-

-

Selective Reduction:

-